molecular formula C23H17BrN2OS B376880 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile

4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B376880
M. Wt: 449.4g/mol
InChI Key: BVAYJGWWHFBXLR-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a sulfanyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under alkaline conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinonitrile derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds.

Scientific Research Applications

4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth and induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is unique due to its combination of a bromophenyl group, a cyclopropyl group, and a sulfanyl group attached to a nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H17BrN2OS

Molecular Weight

449.4g/mol

IUPAC Name

4-(4-bromophenyl)-6-cyclopropyl-2-phenacylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C23H17BrN2OS/c24-18-10-8-15(9-11-18)19-12-21(16-6-7-16)26-23(20(19)13-25)28-14-22(27)17-4-2-1-3-5-17/h1-5,8-12,16H,6-7,14H2

InChI Key

BVAYJGWWHFBXLR-UHFFFAOYSA-N

SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C4=CC=CC=C4

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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